1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
IUPAC Name |
1,6-dimethyl-4-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c1-4-3-5(9(10,11)12)6-7(13-4)15(2)14-8(6)16/h4-5,13H,3H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVOZUXQZCTDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1)N(NC2=O)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The general reaction involves:
- N-amino-2-iminopyridines (e.g., 1a)
- β-ketoesters or β-diketones (e.g., ethyl acetoacetate)
- Acetic acid as both solvent and promoter
- Molecular oxygen as oxidant
The process proceeds via oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by dehydrative cyclization, leading to the formation of the pyrazolopyridine scaffold.
Reaction Conditions and Optimization
- Increasing acetic acid equivalents from 2 to 6 enhances yield from 34% to 74%.
- Under oxygen atmosphere, yields reach up to 94%, confirming oxygen's role as an oxidant.
- The process is significantly less efficient under inert atmospheres like argon, emphasizing oxygen dependency.
Proposed Mechanism
The mechanism involves:
- Oxidative activation of the β-ketoester or β-diketone
- Formation of a reactive intermediate
- Cyclization with the N-amino-2-iminopyridine
- Dehydration to form the fused pyrazolopyridine ring system
This pathway avoids metal catalysts, reduces waste, and maximizes atom economy.
Alternative Synthetic Routes
Although the CDC approach is predominant, other methods include:
Intramolecular Cyclization of Transient Nitrenes
Some studies have explored intramolecular cyclizations involving nitrenes generated from suitable precursors, leading to pyrazolopyridines. However, these routes often require harsh conditions or metal catalysts, making them less attractive for sustainable synthesis.
Cycloaddition Strategies
Intermolecular [3 + 2] cycloadditions between azomethine ylides and dipolarophiles have been reported to synthesize related heterocycles, but their application to this specific compound is limited due to regioselectivity challenges.
Multi-step Functionalization
Traditional methods involve multi-step sequences including halogenation, nucleophilic substitution, and ring closure, which are less atom economical and generate more waste compared to CDC strategies.
Data Summary and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₈F₃N₃O
- Molecular Weight : 231.17 g/mol
- CAS Number : 71290-73-8
The compound features a unique structure characterized by a pyrazolo-pyridine framework and a trifluoromethyl group that enhances its chemical reactivity and biological activity. The trifluoromethyl group is particularly noteworthy for its influence on the compound's pharmacological properties.
Anticancer Activity
1,6-Dimethyl-4-(trifluoromethyl)-pyrazolo[3,4-b]pyridin-3-one has been identified as a potential inhibitor of tropomyosin receptor kinases (TRKs), which play critical roles in cell signaling pathways related to cancer proliferation and survival. Inhibition of TRKs can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies :
- A study demonstrated that derivatives of this compound exhibited selective inhibition of TRK activity in various cancer cell lines, suggesting its utility in targeted cancer therapies .
Neurological Disorders
The compound's ability to modulate neurotransmitter systems has made it a candidate for treating neurological disorders. Its interaction with specific receptors may provide therapeutic benefits in conditions such as anxiety and depression.
Research Findings :
- Research indicates that compounds similar to 1,6-dimethyl-4-(trifluoromethyl)-pyrazolo[3,4-b]pyridin-3-one show promise in preclinical models for their neuroprotective effects .
Chemical Synthesis
The synthesis of 1,6-dimethyl-4-(trifluoromethyl)-pyrazolo[3,4-b]pyridin-3-one typically involves cyclization reactions starting from appropriate precursors. Optimized catalysts and specific reaction conditions are employed to maximize yield and purity.
Synthetic Route Example :
- Starting Materials : Appropriate pyrazole and pyridine derivatives.
- Reaction Conditions : Controlled temperatures with trifluoromethylating agents.
- Yield Optimization : Use of specific solvents to enhance reaction efficiency.
Potential in Drug Design
Given its unique structural characteristics and biological activities, 1,6-dimethyl-4-(trifluoromethyl)-pyrazolo[3,4-b]pyridin-3-one serves as an excellent scaffold for drug design. Researchers are exploring modifications to improve efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, disrupting cellular pathways involved in disease processes .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
Key Observations:
Substituent Diversity: The trifluoromethyl group in the target compound distinguishes it from analogs like 3d (cyano) or 16l (methylthio). CF₃ groups enhance electronegativity and resistance to metabolic oxidation compared to SMe or CN . Methyl groups at positions 1 and 6 in the target compound contrast with phenyl or chlorophenyl substituents in analogs, reducing aromaticity but improving solubility in nonpolar media .
Synthetic Methods :
- The target compound’s synthesis likely parallels methods for 3d, which uses FeCl₃·6H₂O in [bmim][BF₄] for cyclization. This contrasts with 16l’s synthesis, which employs TFA-catalyzed condensation in toluene .
- Yield and Purity : Ionic liquid-based syntheses (e.g., for 3d) often achieve higher yields (>70%) compared to TFA-mediated routes (~55% for 16l) .
Physicochemical and Spectral Properties
Table 2: Comparative Spectral Data (¹H NMR)
| Compound | δ (ppm) for NH | δ (ppm) for CH₃ | Solvent | Reference |
|---|---|---|---|---|
| Target | Not reported | ~2.2–2.5 (1-Me, 6-Me) | — | — |
| 3d | 10.2 (br s, NH) | 2.4 (3-Me) | DMSO-d₆ | |
| 8e (Analog) | 10.85 (s, NH) | 2.78 (CH₃) | DMSO-d₆ |
Key Findings:
- NH Signals : The absence of NH signals in the target compound (due to methylation at positions 1 and 6) contrasts with analogs like 3d or 8e, where NH protons resonate at ~10 ppm .
- Methyl Groups : CH₃ signals in the target compound align with those in 3d (δ 2.4 ppm), suggesting similar electronic environments .
Functional and Application-Based Comparisons
- The CF₃ group in the target compound may enhance target binding affinity compared to non-fluorinated analogs.
- Stability : The trifluoromethyl group improves metabolic stability relative to hydrolytically labile groups (e.g., esters in 16l) .
Limitations and Contradictions in Data
Biological Activity
1,6-Dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound with the molecular formula C9H12F3N3O and a molecular weight of 235.21 g/mol. This compound belongs to the pyrazolo[3,4-b]pyridine class and exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry.
Structural Information
- Molecular Formula : C9H12F3N3O
- SMILES : CC1CC(C2=C(N1)N(NC2=O)C)C(F)(F)F
- InChIKey : SCVOZUXQZCTDAL-UHFFFAOYSA-N
Biological Activity
The biological activity of 1,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-one has been investigated primarily in the context of its potential as an inhibitor for various enzymes and its therapeutic applications.
Enzyme Inhibition Studies
Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine class can act as inhibitors for several kinases. Specifically:
- DYRK1A Inhibition : This compound has been identified as a potential inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in various cellular processes including neurodevelopment and cell proliferation. The inhibition of DYRK1A by this compound could lead to significant implications for treating conditions such as Down syndrome and Alzheimer's disease .
Antioxidant and Anti-inflammatory Properties
Case Study 1: DYRK1A Inhibition
Case Study 2: Antioxidant Activity
Another study focused on the antioxidant properties of pyrazolo[3,4-b]pyridines found that these compounds could effectively scavenge free radicals and reduce oxidative stress in cellular models. The findings suggest that these compounds could be beneficial in preventing oxidative damage associated with chronic inflammatory conditions .
Biological Activity Summary Table
Q & A
Basic: How can the synthesis of 1,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-3-one be optimized for higher yields?
Methodological Answer:
Optimization involves selecting precursors with electron-withdrawing groups (e.g., trifluoromethyl) to enhance cyclization efficiency. For example, using ethyl 2-benzoyl-3,3-bis(methylthio)acrylate as a precursor in toluene with trifluoroacetic acid (TFA) as a catalyst under reflux conditions improves reaction kinetics . Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine and acrylate precursors) and reaction time (4–6 hours) can mitigate side products. Post-reaction purification via column chromatography or recrystallization in acetonitrile enhances purity .
Advanced: What strategies address regioselectivity challenges during pyrazolo[3,4-b]pyridine ring formation?
Methodological Answer:
Regioselectivity is influenced by substituent electronic effects. For instance, electron-deficient aryl groups at the 4-position (e.g., trifluoromethyl) favor nucleophilic attack at the 3-carbon of the pyridine ring. Computational modeling (DFT calculations) can predict reactive sites, while steric effects are minimized using methyl groups at the 1- and 6-positions . Controlled reaction temperatures (80–100°C) and solvent polarity (e.g., toluene vs. DMF) further direct regioselectivity .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the trifluoromethyl group (−CF3) at ~−60 ppm in 19F NMR and pyrazole NH protons at δ 10.6–11.0 ppm .
- HR-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 550.2167) with <2 ppm error .
- X-ray crystallography : Resolves positional ambiguity of methyl groups and ring conformation, as demonstrated for structurally similar pyrazolo[3,4-d]pyrimidines .
Advanced: How should researchers resolve contradictions in reported biological activity data for analogs?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentrations) or structural impurities. Solutions include:
- Reproducibility checks : Re-synthesize compounds using documented protocols (e.g., TFA-catalyzed cyclization ).
- SAR analysis : Systematically compare substituents (e.g., 4-CF3 vs. 4-Cl) in standardized assays (e.g., COX-2 inhibition ).
- Meta-analysis : Cross-reference bioactivity data with databases like PubChem to identify outliers .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
Methodological Answer:
- Substituent modification : Replace the 4-CF3 group with bulkier polyfluoroalkyl chains to enhance hydrophobic interactions, as seen in pyridin-2(1H)-one analogs .
- Molecular docking : Use AutoDock Vina to predict binding affinity toward targets (e.g., CD80 for imaging agents ).
- In vitro validation : Test analogs in dose-response assays (IC50 determination) and compare with parent compound .
Basic: What are the stability considerations for the trifluoromethyl group under varying pH conditions?
Methodological Answer:
The CF3 group is hydrolytically stable at pH 4–9 but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions. Stability assays (e.g., HPLC monitoring over 24 hours at 37°C) confirm integrity. Storage in anhydrous solvents (e.g., DMSO) at −20°C prevents decomposition .
Advanced: Which in vitro assays are suitable for evaluating the anticancer potential of this compound?
Methodological Answer:
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.
- Target inhibition : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .
Basic: How can solubility challenges be addressed for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
